Home > Products > Screening Compounds P41406 > JAK3 Inhibitor VI
JAK3 Inhibitor VI - 623175-20-2

JAK3 Inhibitor VI

Catalog Number: EVT-10896023
CAS Number: 623175-20-2
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 Inhibitor VI, identified by its CAS number 856436-16-3, is a selective and reversible inhibitor of Janus kinase 3 (JAK3). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with aberrant JAK3 signaling. The compound is classified under small molecule inhibitors targeting the JAK family of kinases, which play crucial roles in various cellular processes, including immune response and cell proliferation.

Source and Classification

JAK3 Inhibitor VI is derived from synthetic methodologies aimed at developing selective inhibitors for JAK3. It belongs to a broader class of compounds that inhibit tyrosine kinases, specifically those involved in cytokine signaling pathways. The compound's molecular formula is C18H13N3O•CH3SO3H, with a molecular weight of 383.42 g/mol . Its design is rooted in the need for targeted therapies that can modulate JAK3 activity without affecting other JAK family members.

Synthesis Analysis

Methods and Technical Details

The synthesis of JAK3 Inhibitor VI involves several key steps that optimize its selectivity and potency. The design process typically begins with modifications to existing JAK inhibitors, such as Tofacitinib, to enhance their specificity for JAK3.

  1. Starting Materials: The synthesis utilizes various organic precursors, including amines and halogenated compounds.
  2. Reaction Conditions: Standard organic synthesis techniques are employed, including nucleophilic substitutions and coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

The synthesis pathway may involve multiple steps to introduce functional groups that enhance binding affinity to the JAK3 active site while minimizing interactions with other kinases .

Molecular Structure Analysis

Structure and Data

JAK3 Inhibitor VI features a complex molecular structure characterized by a 3′-pyridyl oxindole scaffold. This structure is essential for its binding interactions within the ATP-binding pocket of JAK3.

  • Key Structural Features:
    • A pyridyl group that enhances solubility and cellular permeability.
    • An oxindole moiety that contributes to binding specificity.

Crystallographic data from studies involving similar compounds indicate that the inhibitor forms hydrogen bonds with critical residues in the active site of JAK3, which stabilizes its binding .

Chemical Reactions Analysis

Reactions and Technical Details

JAK3 Inhibitor VI undergoes specific chemical reactions that are crucial for its inhibitory activity:

  1. Binding Interactions: The inhibitor engages in reversible interactions with the ATP-binding site of JAK3, primarily through hydrogen bonding and hydrophobic contacts.
  2. Inhibition Mechanism: Upon binding, it prevents ATP from accessing the active site, thereby inhibiting the phosphorylation activity essential for JAK3 function.

The inhibitor's selectivity is attributed to its structural compatibility with the unique features of the JAK3 enzyme compared to other kinases .

Mechanism of Action

Process and Data

The mechanism by which JAK3 Inhibitor VI exerts its effects involves competitive inhibition at the ATP-binding site of JAK3:

  • Binding Affinity: The inhibitor competes with ATP for binding, effectively reducing the phosphorylation of downstream signaling molecules.
  • Impact on Signaling Pathways: By inhibiting JAK3 activity, this compound disrupts pathways involved in cytokine signaling, which can lead to decreased cell proliferation and altered immune responses.

Experimental data indicate that JAK3 Inhibitor VI has an IC50 value of approximately 1.43 μmol/L against mutant forms of epidermal growth factor receptor (EGFR), showcasing its potential in targeting specific mutations associated with cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JAK3 Inhibitor VI exhibits several notable physical and chemical properties:

  • Solubility: The compound is cell-permeable, indicating good solubility in biological systems.
  • Stability: It maintains stability under physiological conditions, which is critical for its effectiveness as a therapeutic agent.
  • Molecular Weight: At 383.42 g/mol, it falls within a favorable range for drug-like properties.

These properties contribute to its suitability for further development as a therapeutic candidate .

Applications

Scientific Uses

JAK3 Inhibitor VI has several promising applications in scientific research and clinical settings:

  1. Cancer Research: It has been investigated as a potential treatment for cancers harboring specific mutations in EGFR, particularly those associated with resistance to standard therapies.
  2. Autoimmune Diseases: Given its role in modulating immune responses via cytokine signaling pathways, it may have applications in treating autoimmune disorders where JAK3 activity is dysregulated.
  3. Pharmacological Studies: The compound serves as a valuable tool for studying JAK signaling pathways and their implications in various diseases.
Discovery & Development of JAK3 Inhibitor VI

Historical Context of Janus Kinase 3 as a Therapeutic Target in Kinase Research

Janus Kinase 3 emerged as a critical therapeutic target due to its restricted expression and non-redundant immunological functions. Unlike ubiquitously expressed Janus Kinase 1, Janus Kinase 2, and Tyrosine Kinase 2, Janus Kinase 3 expression is predominantly localized to hematopoietic cells, where it partners with the common gamma chain (γc) of cytokine receptors. Seminal studies established that Janus Kinase 3 transduces signals for interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21 – cytokines essential for lymphocyte development, activation, and homeostasis [4] [10]. Genetic evidence from severe combined immunodeficiency patients with Janus Kinase 3 mutations revealed profound deficits in T-cell, B-cell, and natural killer cell populations, confirming its indispensable role in adaptive immunity without affecting other organ systems [2] [4]. This biological specificity positioned Janus Kinase 3 as an attractive target for immune modulation without broad-spectrum kinase inhibition liabilities.

Table 1: Biological Functions of Janus Kinase Family Members

Janus Kinase IsoformPrimary Cytokine Signaling RolesExpression ProfileKnockout Phenotype
Janus Kinase 1γc-chain cytokines, interferons, IL-6 familyUbiquitousPerinatal lethality; neurologic defects
Janus Kinase 2Erythropoietin, thrombopoietin, GM-CSF, growth hormoneUbiquitousEmbryonic lethality (defective erythropoiesis)
Janus Kinase 3γc-chain cytokines onlyHematopoietic-restrictedSevere combined immunodeficiency
Tyrosine Kinase 2Interferon-α/β, interleukin-12, interleukin-23UbiquitousMild immune dysregulation

Rationale for Repurposing Janus Kinase 3 Inhibitors in Epidermal Growth Factor Receptor-T790M Mutant Cancers

The therapeutic repositioning of Janus Kinase 3 Inhibitor VI for epidermal growth factor receptor-mutant non-small cell lung cancer stemmed from mechanistic parallels between kinase resistance mutations and conserved structural elements. Epidermal growth factor receptor with the gatekeeper mutation T790M (threonine-to-methionine substitution at residue 790) develops resistance to first-generation epidermal growth factor receptor tyrosine kinase inhibitors like gefitinib and erlotinib by increasing adenosine triphosphate affinity and sterically hindering drug binding [1] [5]. Crucially, biochemical analysis revealed that the methionine gatekeeper residue in epidermal growth factor receptor-T790M structurally mirrors the native methionine residue at the analogous position (M902) in Janus Kinase 3. This conservation suggested that tyrosine kinase inhibitors optimized for Janus Kinase 3 might inherently accommodate the methionine gatekeeper in epidermal growth factor receptor-T790M [1] [3].

Clinical urgency further motivated this repurposing strategy. Approximately 62% of epidermal growth factor receptor-mutant lung adenocarcinoma patients developing acquired resistance harbor epidermal growth factor receptor-T790M [5]. These patients face limited therapeutic options due to dose-limiting toxicities of quinazoline-based irreversible epidermal growth factor receptor inhibitors against wild-type epidermal growth factor receptor in skin and gastrointestinal tract [1] [8]. Janus Kinase 3 Inhibitor VI offered a reversible inhibition mechanism potentially sparing wild-type epidermal growth factor receptor while targeting the resistance mutation.

Screening Methodologies for Identifying Off-Target Kinase Inhibition

The discovery of epidermal growth factor receptor-T790M inhibition by Janus Kinase 3 Inhibitor VI resulted from systematic kinase profiling combining biochemical, cellular, and computational approaches:

  • In Vitro Kinase Assay Screening: A library of 95 kinase inhibitors was screened against recombinant cytoplasmic domains of wild-type epidermal growth factor receptor, epidermal growth factor receptor-L858R (sensitizing mutation), and epidermal growth factor receptor-T790M/L858R. Janus Kinase 3 Inhibitor VI selectively inhibited epidermal growth factor receptor-T790M/L858R kinase activity (IC₅₀ = 0.5 μM) while exhibiting minimal activity against wild-type epidermal growth factor receptor (>10-fold selectivity) [1].

  • Cellular Phosphorylation Analysis: In non-small cell lung cancer cell line NCI-H1975 (harboring epidermal growth factor receptor-T790M/L858R), Janus Kinase 3 Inhibitor VI (5 μM) suppressed epidermal growth factor-stimulated autophosphorylation of epidermal growth factor receptor at Y1045 and Y1068 residues. In contrast, it showed negligible inhibition of wild-type epidermal growth factor receptor phosphorylation in A431 epidermoid carcinoma cells [1] [3].

  • Proliferation Assays: Janus Kinase 3 Inhibitor VI selectively inhibited proliferation of NCI-H1975 cells (epidermal growth factor receptor-T790M-positive) with IC₅₀ values approximately 5 μM, while demonstrating minimal anti-proliferative effects on A549 and A431 cells (wild-type epidermal growth factor receptor) at concentrations up to 20 μM [1].

Table 2: Selectivity Profile of Janus Kinase 3 Inhibitor VI

Kinase TargetIn Vitro Inhibition (IC₅₀)Cellular ActivityFunctional Consequence
Janus Kinase 3Not reportedNot tested in studyPrimary intended target
Epidermal Growth Factor Receptor-T790M/L858R0.5 μMInhibition of autophosphorylationAnti-proliferative in NCI-H1975 cells
Wild-Type Epidermal Growth Factor Receptor>5 μMNo inhibition at 5 μMMinimal effect on A431/A549 proliferation
Other KinasesNot detected in 95-kinase panelNot testedHigh selectivity
  • Computational Docking Studies: Molecular modeling positioned Janus Kinase 3 Inhibitor VI within the adenosine triphosphate-binding pocket of epidermal growth factor receptor-T790M/L858R, forming hydrogen bonds with Met793 and Cys797. Binding energy calculations confirmed greater stability with epidermal growth factor receptor-T790M/L858R (-9.2 kcal/mol) versus wild-type epidermal growth factor receptor (-6.8 kcal/mol), explaining mutant selectivity [1] [3].

Comparative Analysis of Janus Kinase 3 Inhibitor VI and Quinazoline-Based Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors

Janus Kinase 3 Inhibitor VI exhibits distinct mechanistic and selectivity advantages over quinazoline-based epidermal growth factor receptor inhibitors:

  • Mechanism of Inhibition: Unlike irreversible quinazoline inhibitors (e.g., afatinib, osimertinib) that form covalent bonds with Cys797 in epidermal growth factor receptor, Janus Kinase 3 Inhibitor VI acts as a reversible adenosine triphosphate-competitive inhibitor. This reversibility potentially reduces off-target reactivity [1] [8].

  • Mutant Selectivity: Biochemical assays demonstrated that Janus Kinase 3 Inhibitor VI inhibits epidermal growth factor receptor-T790M/L858R with 10-fold greater potency than wild-type epidermal growth factor receptor. In contrast, first-generation quinazolines (gefitinib, erlotinib) show >100-fold reduced activity against epidermal growth factor receptor-T790M versus wild-type, while second-generation quinazolines inhibit both equally due to covalent wild-type engagement [1].

  • Structural Basis for Selectivity: The methionine gatekeeper residue (M790) in epidermal growth factor receptor-T790M creates a sterically accommodating hydrophobic pocket similar to the native methionine (M902) in Janus Kinase 3. Quinazoline inhibitors, designed against the smaller threonine gatekeeper in wild-type epidermal growth factor receptor, clash with the methionine side chain. Janus Kinase 3 Inhibitor VI inherently complements this methionine-rich environment [1] [3].

  • Kinase Profiling Breadth: Whereas quinazoline-based epidermal growth factor receptor inhibitors exhibit cross-reactivity with ERBB family kinases (HER2, HER4) and other tyrosine kinases, Janus Kinase 3 Inhibitor VI showed no significant inhibition of 95 kinases in screening panels beyond epidermal growth factor receptor-T790M and Janus Kinase 3 [1] [8].

Table 3: Structural and Functional Comparison of Epidermal Growth Factor Receptor Inhibitors

PropertyJAK3 Inhibitor VIGefitinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)
Primary TargetJAK3 / EGFR-T790MWild-type EGFRPan-ERBBEGFR-T790M
Inhibition MechanismReversible competitiveReversible competitiveIrreversible covalentIrreversible covalent
EGFR-T790M IC₅₀0.5 μM>10 μM0.2 μM0.01 μM
Wild-Type EGFR IC₅₀>5 μM0.02 μM0.5 μM0.2 μM
Selectivity for T790M vs Wild-Type>10-fold<0.01-fold2.5-fold20-fold
Gatekeeper CompatibilityComplementary to Met790Incompatible with Met790Partially compatibleComplementary to Met790

This comparative analysis underscores Janus Kinase 3 Inhibitor VI as a proof-of-concept for structure-guided kinase inhibitor repurposing. Its unique selectivity profile against epidermal growth factor receptor-T790M highlights the therapeutic potential of exploiting evolutionary conserved kinase domains to overcome mutation-driven drug resistance [1] [3] [8].

Properties

CAS Number

623175-20-2

Product Name

JAK3 Inhibitor VI

IUPAC Name

methanesulfonic acid;(3Z)-5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H13N3O.CH4O3S/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13;1-5(2,3)4/h1-11,20H,(H,21,22);1H3,(H,2,3,4)/b16-10-;

InChI Key

ZUDPNBZMAJGYTE-HYMQDMCPSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4

Isomeric SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.